3-Ethoxypropylamine

Antiviral Nanomaterials Carbon Dots Norovirus Inhibition

3-Ethoxypropylamine (CAS 6291-85-6) is a high-purity primary amine building block offering a unique balance of moderate hydrophobicity and nucleophilicity—outperforming shorter-chain analogs in nanomedicine and advanced polymer synthesis. Its ethoxy group enables non-charged, serum-enhanced cellular uptake for carbon dot-based antiviral/antibacterial agents (85–99% inhibition at 5 µg/mL). Industrial formulators gain a middle-ground boiling point (136–138 °C) that reduces evaporative loss versus methoxy analogs while maintaining lower distillation energy than propoxy variants. Polymer chemists leverage it for microwave-accelerated oxetane ring-opening to create tailored coatings and adhesives. Choose this compound for predictable process economics, validated biological performance, and streamlined regulatory compliance.

Molecular Formula C5H13NO
Molecular Weight 103.16 g/mol
CAS No. 6291-85-6
Cat. No. B153944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethoxypropylamine
CAS6291-85-6
Synonyms3-Ethoxy-1-propylamine;  3-Ethoxypropanamine;  3-Ethoxypropylamine;  NSC 8162;  Propanolamine ethyl ether;  [3-(Ethyloxy)propyl]amine
Molecular FormulaC5H13NO
Molecular Weight103.16 g/mol
Structural Identifiers
SMILESCCOCCCN
InChIInChI=1S/C5H13NO/c1-2-7-5-3-4-6/h2-6H2,1H3
InChIKeySOYBEXQHNURCGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethoxypropylamine (CAS 6291-85-6): A Versatile Primary Amine Intermediate with Unique Ether-Amine Functionality


3-Ethoxypropylamine (CAS 6291-85-6) is a primary aliphatic amine characterized by a propyl chain bearing an ethoxy group at the 3-position and a terminal primary amine. This structural arrangement confers a combination of nucleophilicity, hydrogen-bonding capacity, and moderate hydrophobicity, making it a valuable building block in organic synthesis, polymer chemistry, and specialty chemical manufacturing . Its primary applications include use as an intermediate in the production of dyestuffs, cosmetics, corrosion inhibitors, and functional materials such as carbon dots . The compound is a clear, colorless to yellow liquid with a boiling point of 136-138 °C, density of 0.861 g/mL at 25 °C, and is miscible with water .

Why 3-Ethoxypropylamine Cannot Be Casually Substituted with Other Alkoxypropylamines or Amine-Functionalized Molecules


The performance of alkoxyalkylamines in applications ranging from nanomaterials to corrosion inhibition is exquisitely sensitive to the specific ether-alkyl chain length and terminal group chemistry [1]. Simple substitution with shorter-chain analogs (e.g., 3-methoxypropylamine) or alternative functionalization strategies (e.g., EDA-functionalized carbon dots) can drastically alter surface charge, hydrophobicity, cellular uptake kinetics, and antiviral efficacy [2]. For instance, the presence of serum dramatically enhances cellular uptake of 3-ethoxypropylamine-functionalized carbon dots while inhibiting that of polyethylenimine-functionalized counterparts, demonstrating that in-class substitution without empirical validation can lead to unexpected and counterproductive outcomes in biological systems [3]. Furthermore, the specific balance of volatility and hydrophobicity conferred by the ethoxy group distinguishes 3-ethoxypropylamine from both more volatile methoxy and less volatile propoxy analogs, affecting process economics and formulation stability in industrial applications .

Quantitative Comparative Evidence: How 3-Ethoxypropylamine Performs Against Closest Analogs in Key Research and Industrial Applications


Antiviral Efficacy of 3-Ethoxypropylamine-Functionalized Carbon Dots Against Norovirus: Head-to-Head Comparison with EDA-CDots

3-Ethoxypropylamine (EPA)-functionalized carbon dots (EPA-CDots) demonstrate potent inhibition of human norovirus virus-like particles (VLPs) binding to histo-blood group antigen (HBGA) receptors. At a concentration of 5 μg/mL, EPA-CDots achieved 85-99% inhibition against GI.1 and GII.4 VLP strains, compared to 100% inhibition by 2,2′-(ethylenedioxy)bis(ethylamine) (EDA)-CDots. At a lower concentration of 2 μg/mL, EPA-CDots exhibited ~60% inhibition versus ~82% for EDA-CDots, highlighting a concentration-dependent differential attributed to the non-charged surface of EPA-CDots versus the positively charged surface of EDA-CDots [1].

Antiviral Nanomaterials Carbon Dots Norovirus Inhibition

Serum-Dependent Cellular Uptake Advantage of 3-Ethoxypropylamine-Functionalized Carbon Dots Over PEI-Functionalized Carbon Dots

In HeLa cells, 3-ethoxypropylamine-functionalized carbon dots (EPA-CDots) exhibit a unique serum-dependent uptake behavior. The presence of serum in the culture medium significantly enhanced the cellular uptake of EPA-CDots, while markedly inhibiting the uptake of oligomeric polyethylenimine-functionalized CDots (PEI-CDots). Without serum, PEI-CDots showed slightly higher overall internalization efficiency. This differential response to serum highlights a distinct biological interface advantage for EPA-CDots in physiological environments [1].

Nanomedicine Cellular Uptake Drug Delivery

Physicochemical Property Differentiation: Intermediate Volatility and Hydrophobicity Between Methoxy and Propoxy Analogs

3-Ethoxypropylamine (C5H13NO) exhibits a boiling point of 136-138 °C and density of 0.861 g/mL, positioning it between the more volatile 3-methoxypropylamine (C4H11NO, boiling point 117-118 °C, density ~0.873 g/mL) and the less volatile 3-propoxypropylamine (C6H15NO, boiling point ~152-166 °C, density ~0.851 g/mL) . This intermediate profile offers a balance of volatility and hydrophobicity, making it suitable for applications where both lower volatility than methoxy analog and higher water miscibility/lower cost than propoxy analog are desired.

Formulation Chemistry Process Engineering Solvent Selection

Microwave-Assisted Ring-Opening of Oxetane Oligomers: Enhanced Substitution with 3-Ethoxypropylamine

3-Ethoxypropylamine was employed to partially open the rigid oxetane chain in oligomers synthesized via phase-transfer catalysis. Microwave activation in the presence of zinc chloride as a microwave absorber led to higher substitution degrees compared to conventional thermal methods [1]. While exact substitution yields are not reported in the abstract, the study explicitly states that 'higher substitution was obtained by microwave activation'.

Polymer Modification Microwave Chemistry Oxetane Oligomers

Optimal Scientific and Industrial Use Cases for 3-Ethoxypropylamine Based on Differentiated Performance Evidence


Surface Functionalization of Carbon Dots for Antiviral and Antibacterial Applications Requiring Charge-Neutral Surface Chemistry

Researchers developing carbon dot-based antiviral or antibacterial agents can leverage 3-ethoxypropylamine to achieve high viral inhibition (~85-99% at 5 μg/mL) with a non-charged surface, minimizing non-specific electrostatic interactions that may complicate biological assays or in vivo behavior [1]. This is particularly relevant when positively charged surfaces (e.g., EDA) are undesirable due to cytotoxicity or off-target binding concerns.

Formulation of Nanocarriers for Serum-Containing Biological Environments

In drug delivery and bioimaging applications where nanoparticles encounter serum proteins, 3-ethoxypropylamine-functionalized carbon dots offer a unique advantage: serum enhances cellular uptake rather than inhibiting it [2]. This property can improve the efficacy of nanomedicine formulations in physiological conditions, making 3-ethoxypropylamine a strategic choice over PEI-based surface ligands.

Industrial Formulations Requiring Balanced Volatility Between Methoxy and Propoxy Amine Intermediates

Process engineers formulating corrosion inhibitors, surfactants, or cleaning agents can select 3-ethoxypropylamine as a middle-ground option that reduces evaporative loss compared to 3-methoxypropylamine (BP 117-118 °C) while maintaining lower distillation energy requirements than 3-propoxypropylamine (BP 152-166 °C) . This can optimize process economics and safety in large-scale manufacturing.

Microwave-Assisted Polymer Modification for Specialty Oligomer Synthesis

Polymer chemists synthesizing oxetane-based oligomers with tailored properties can employ 3-ethoxypropylamine under microwave irradiation to achieve enhanced ring-opening substitution [3]. This method offers a time-efficient route to functionalize rigid polymer backbones, enabling the creation of materials with specific mechanical or chemical characteristics for advanced coatings or adhesives.

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